1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone is an organic compound with the molecular formula C16H15ClO2 and a molecular weight of 274.74 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a chloro and ethyl group, connected to another phenyl ring via an ethanone linkage. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone typically involves the reaction of 4-chloro-3-ethylphenol with 4-bromophenyl ethanone under basic conditions. The reaction is facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The phenyl rings in the compound can undergo EAS reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate catalysts like FeBr3, AlCl3, or ZnCl2.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl substituents on the phenyl rings influence the compound’s binding affinity and specificity. The ethanone linkage plays a crucial role in the compound’s reactivity and stability, affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Chloro-3-methylphenoxy)phenyl]ethanone: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
1-[4-(4-Chloro-3-trifluoromethylphenoxy)phenyl]ethanone: The presence of a trifluoromethyl group significantly alters the compound’s electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
444917-88-8 |
---|---|
Molekularformel |
C16H15ClO2 |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
1-[4-(4-chloro-3-ethylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H15ClO2/c1-3-12-10-15(8-9-16(12)17)19-14-6-4-13(5-7-14)11(2)18/h4-10H,3H2,1-2H3 |
InChI-Schlüssel |
LVEDJFPREYSQHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.